1H-Tetrazol-5-amine, 1-octyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazol-5-amine, 1-octyl- is a derivative of tetrazole, a nitrogen-rich heterocyclic compound Tetrazoles are known for their diverse biological applications and are used extensively in material and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Tetrazol-5-amine, 1-octyl- can be synthesized through various methods. One common approach involves the reaction of amines with triethyl orthoformate and sodium azide, catalyzed by ytterbium triflate. Another method uses the powerful diazotizing reagent fluorosulfonyl azide to transform amidines and guanidines into tetrazole derivatives under mild conditions . Additionally, the reaction of sodium azide with nitriles in the presence of zinc salts as catalysts can produce 1H-tetrazoles .
Industrial Production Methods
Industrial production of 1H-Tetrazol-5-amine, 1-octyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis and heterogeneous catalysts has been explored to enhance the efficiency and eco-friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Tetrazol-5-amine, 1-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tetrazole ring or the attached octyl group.
Substitution: Substitution reactions, such as N-arylation, can introduce new functional groups to the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, triethyl orthoformate, fluorosulfonyl azide, and zinc salts. Reaction conditions often involve the use of catalysts such as ytterbium triflate and microwave irradiation to accelerate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-arylation reactions can produce N-aryl tetrazole derivatives, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound .
Scientific Research Applications
1H-Tetrazol-5-amine, 1-octyl- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-Tetrazol-5-amine, 1-octyl- involves its interaction with molecular targets and pathways. The compound’s nitrogen-rich structure allows it to act as a versatile pharmacophore, interacting with various enzymes and receptors. For example, it can inhibit DNA topoisomerase IV and gyrase, leading to antimicrobial effects . The presence of the octyl group can enhance the compound’s lipophilicity, facilitating its penetration through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
1H-Tetrazol-5-amine, 1-octyl- can be compared with other tetrazole derivatives, such as:
5-Amino-1H-tetrazole: A simpler tetrazole derivative without the octyl group, used in similar applications but with different chemical properties.
5-Substituted 1H-tetrazoles: A broad class of compounds with various substituents, each with unique properties and applications.
1H-Tetrazol-5-ylamine: Another tetrazole derivative with different substituents, used in coordination chemistry and material science.
Properties
CAS No. |
62654-16-4 |
---|---|
Molecular Formula |
C9H19N5 |
Molecular Weight |
197.28 g/mol |
IUPAC Name |
1-octyltetrazol-5-amine |
InChI |
InChI=1S/C9H19N5/c1-2-3-4-5-6-7-8-14-9(10)11-12-13-14/h2-8H2,1H3,(H2,10,11,13) |
InChI Key |
LENVMHVEFPRXPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=NN=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.